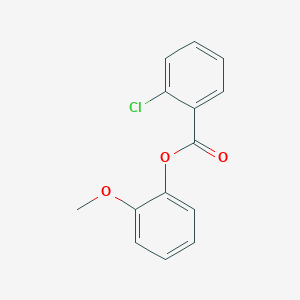![molecular formula C18H21NO3S2 B286000 Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B286000.png)
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene family and has been studied for its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. In
作用機序
The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate involves its binding to the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in several physiological processes. When Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate binds to this receptor, it activates a signaling pathway that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which may be beneficial in the treatment of several diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to bind to the adenosine A2A receptor, which is involved in several physiological processes. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to explore its potential use in the treatment of other diseases such as multiple sclerosis and cancer.
合成法
The synthesis of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide to form the intermediate compound, 4-thiophenethiol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form benzylthiol. The next step involves the reaction of benzylthiol with methyl 4-bromo-3-oxobutanoate in the presence of potassium carbonate to form the ester intermediate, methyl 4-(benzylsulfanyl)-3-oxobutanoate. Finally, the ester intermediate is reacted with N,N-dimethylpropanamide in the presence of triethylamine to form the desired compound, Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate.
科学的研究の応用
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential pharmacological properties. One of the major areas of research has been its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. Studies have shown that this compound can bind to the adenosine A2A receptor, which is involved in several physiological processes such as neurotransmission, inflammation, and immune response. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
特性
分子式 |
C18H21NO3S2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
methyl 4-benzylsulfanyl-5-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S2/c1-18(2,3)17(21)19-15-14(13(11-24-15)16(20)22-4)23-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21) |
InChIキー |
WLCDWHOAVKKKDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)
